molecular formula C5BrF4N B1197552 4-Bromo-2,3,5,6-tetrafluoropyridine CAS No. 3511-90-8

4-Bromo-2,3,5,6-tetrafluoropyridine

Cat. No.: B1197552
CAS No.: 3511-90-8
M. Wt: 229.96 g/mol
InChI Key: YZCGGIUJABHGRQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,3,5,6-tetrafluoropyridine can be synthesized through several methods. One common method involves the bromination of 2,3,5,6-tetrafluoropyridine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3,5,6-tetrafluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,3,5,6-tetrafluoropyridine is unique due to its combination of bromine and multiple fluorine substitutions on the pyridine ring. This unique structure imparts high reactivity and versatility in organic synthesis, making it a valuable compound in various chemical transformations .

Properties

IUPAC Name

4-bromo-2,3,5,6-tetrafluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5BrF4N/c6-1-2(7)4(9)11-5(10)3(1)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCGGIUJABHGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1F)F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188609
Record name Pyridine, 4-bromo-2,3,5,6-tetrafluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3511-90-8
Record name 4-Bromotetrafluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3511-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-bromo-2,3,5,6-tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003511908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-bromo-2,3,5,6-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,3,5,6-tetrafluoropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the 4-position of 4-Bromo-2,3,5,6-tetrafluoropyridine particularly reactive?

A1: The 4-position of this compound exhibits enhanced reactivity due to a combination of electronic effects and steric accessibility. Research has demonstrated that lithium-halogen exchange occurs exclusively at the 4-position, generating a stable lithium derivative. [] This selectivity suggests that the 4-position is electronically favored for this type of reaction. Furthermore, the bromine atom at the 4-position is less sterically hindered compared to the fluorine atoms in the 2,3,5, and 6 positions, making it more accessible to incoming reactants.

Q2: What are the potential applications of palladium-catalyzed coupling reactions involving this compound?

A2: Palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings, offer powerful tools for the formation of carbon-carbon bonds. Research indicates that this compound can participate in these reactions, allowing for the introduction of diverse substituents onto the pyridine ring. [] This versatility opens up avenues for synthesizing a library of novel compounds with potentially valuable properties for various applications, including pharmaceutical development and materials science.

Q3: What analytical techniques are commonly employed to study this compound and its derivatives?

A4: Characterizing this compound and its derivatives often involves a combination of spectroscopic and chromatographic techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 19F NMR, provides valuable information about the structure and purity of the compound. [] Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the products of reactions involving this compound. Additionally, X-ray crystallography can provide detailed structural information for crystalline derivatives.

Q4: Has computational chemistry been applied to the study of this compound?

A5: Yes, density functional theory (DFT) calculations have been employed to investigate the thermodynamic properties, vibrational spectra, and electronic structure of this compound. [] These computational studies can provide insights into the molecule's reactivity, stability, and potential interactions with other molecules.

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